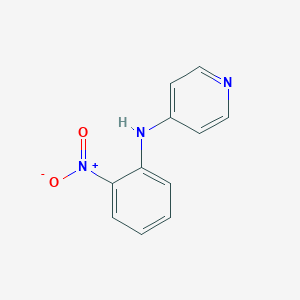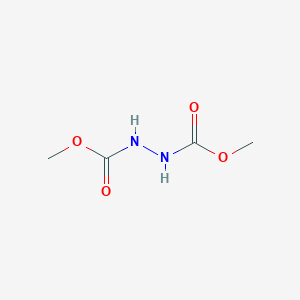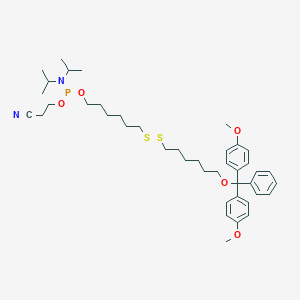
4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside: is a synthetic organic compound with the molecular formula C34H36O7 and a molecular weight of 556.66 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2, 4, and 6 are protected by benzyl groups, and the phenyl group is methoxylated at the para position. This compound is often used in carbohydrate chemistry and glycosylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose. The process begins with the selective benzylation of the hydroxyl groups at positions 2, 4, and 6. This is achieved using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The methoxyphenyl group is then introduced through a glycosylation reaction using a suitable glycosyl donor and a promoter like silver triflate or boron trifluoride etherate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative under strong oxidizing conditions.
Reduction: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deprotected galactopyranoside.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds .
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions and the role of glycosylation in biological processes. It is also used in the synthesis of glycopeptides and glycoproteins .
Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs that can improve drug solubility, stability, and bioavailability .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside primarily involves its role as a glycosyl donor. In glycosylation reactions, the compound donates its glycosyl moiety to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the activation of the glycosyl donor through the use of promoters like silver triflate or boron trifluoride etherate . The molecular targets and pathways involved depend on the specific application, such as the synthesis of glycopeptides or glycoproteins .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-beta-D-galactopyranoside
- 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-glucopyranoside
- 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-mannopyranoside
Comparison: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of benzyl protecting groups. Compared to its acetylated counterpart, the benzyl groups provide greater stability and are more easily removed under mild conditions. The glucopyranoside and mannopyranoside analogs differ in the stereochemistry of the sugar moiety, which can influence their reactivity and interactions in glycosylation reactions .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31+,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHXZYRDXXUJMR-BWNLSPMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444585 |
Source


|
| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247027-79-8 |
Source


|
| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














